molecular formula C8H7BrN2 B12289701 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine

7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B12289701
M. Wt: 211.06 g/mol
InChI Key: VTDRYVVPBJRLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a pyrrolopyridine core substituted with a bromine atom at position 7 and a methyl group at position 1. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The bromine atom enhances reactivity in cross-coupling reactions, while the methyl group stabilizes the molecule against metabolic degradation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

7-bromo-1-methylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H7BrN2/c1-11-5-3-7-8(11)6(9)2-4-10-7/h2-5H,1H3

InChI Key

VTDRYVVPBJRLPB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=NC=CC(=C21)Br

Origin of Product

United States

Preparation Methods

Reagents and Conditions

Bromination of the pre-formed 1-methyl-1H-pyrrolo[3,2-b]pyridine core is a direct approach. Two primary brominating agents are employed:

Reagent Solvent Temperature Time Yield Source
N-Bromosuccinimide (NBS) Dichloromethane (DCM) or THF 0°C to RT 1–16 h 60–85%
Bromine (Br₂) Chloroform (CHCl₃) 0°C to RT 10–60 min 70–90%

Key Observations :

  • NBS offers better regioselectivity for position 7 due to radical stabilization by the methyl group at N1.
  • Bromine in CHCl₃ requires careful temperature control to avoid polybromination.

Mechanistic Insights

  • NBS-Mediated Bromination : Proceeds via a radical mechanism, where the methyl group at N1 directs bromination to the electron-rich C7 position on the pyridine ring.
  • Br₂ in CHCl₃ : Electrophilic substitution occurs at C7 due to activation by the adjacent pyrrole nitrogen.

Cyclization of Brominated Pyridine Precursors

Gould-Jacobs Cyclization

A convergent strategy involves constructing the pyrrolo[3,2-b]pyridine ring from a bromopyridine precursor:

  • Starting Material : 3-Bromo-2-aminopyridine.
  • Cyclization : Treated with diketene or acetyl chloride in acetic acid at 80–100°C for 4–8 h.
  • Methylation : NH group methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF (60–75% yield).
Step Reagents Conditions Yield
Cyclization Acetic acid, 100°C 6 h 50–65%
Methylation CH₃I, K₂CO₃, DMF RT, 12 h 60–75%

Suzuki Coupling for Ring Formation

An alternative route employs Suzuki-Miyaura cross-coupling to assemble the heterocycle:

  • Boronic Acid Partner : 2-Bromo-3-nitropyridine coupled with vinylboronic ester.
  • Cyclization : Iron powder in acetic acid reduces nitro groups and facilitates ring closure.
  • Bromination : Introduced via NBS post-cyclization (Table 1).

Regioselectivity and Optimization

Directed Bromination

  • Base Effects : Triethylamine (Et₃N) enhances selectivity for C7 by deprotonating reactive intermediates.
  • Solvent Impact : Polar aprotic solvents (e.g., DMF) improve NBS solubility and reaction homogeneity.

Comparative Data

Method Regioselectivity (C7:C5) Purity Scalability
NBS in DCM 9:1 >95% Moderate
Br₂ in CHCl₃ 7:1 90–95% High
Cyclization + Bromination 10:1 >98% Low

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Eluted with hexane/ethyl acetate (3:1) to isolate the product.
  • Ion Exchange Resin : Dowex 50WX2-400 resin used for final purification (85–90% recovery).

Spectroscopic Confirmation

  • ¹H NMR : Singlet for N-CH₃ at δ 3.8–4.0 ppm; aromatic protons at δ 7.2–8.5 ppm.
  • LC-MS : [M+H]⁺ peak at m/z 211.06.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Advantages : Improved heat transfer and reduced reaction time (2–4 h vs. 16 h batch).
  • Catalyst Recycling : Pd-based catalysts reused for Suzuki steps, reducing costs.

Chemical Reactions Analysis

7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,2-b]pyridine, including 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine, exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells and induce apoptosis. In vitro evaluations demonstrated that certain derivatives displayed moderate to excellent antitumor activities against various cancer cell lines such as HeLa, SGC-7901, and MCF-7. One notable derivative exhibited IC50 values ranging from 0.120.12 to 0.21μM0.21\,\mu M, indicating potent activity against these cancer types .

Inhibition of Fibroblast Growth Factor Receptors (FGFR)

The compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a critical role in tumorigenesis when abnormally activated. In vitro studies revealed that certain derivatives could inhibit FGFR signaling pathways effectively, leading to decreased cell proliferation and migration in breast cancer models. For example, one derivative showed IC50 values of 77, 99, 2525, and 712nM712\,nM against FGFR1 to FGFR4 respectively .

Interaction with Cellular Targets

The mechanism by which this compound exerts its effects involves binding to specific cellular targets. For instance, it has been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This interaction leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Modulation of SGK-1 Kinase Activity

Another area of interest is the compound's potential role in modulating serum/glucocorticoid-regulated kinase 1 (SGK-1) activity. This kinase is implicated in various diseases including renal and cardiovascular disorders. The inhibition of SGK-1 by compounds related to pyrrolo[3,2-b]pyridine may offer therapeutic avenues for conditions associated with electrolyte imbalances and abnormal cell proliferation .

Case Studies and Research Findings

StudyCompound TestedTargetKey Findings
4h DerivativeFGFRIC50 values: 7-712 nM; inhibited breast cancer cell proliferation
10t DerivativeTubulinIC50: 0.12 - 0.21 μM; induced G2/M phase arrest
Pyrrolo DerivativesSGK-1Potential for treating renal/cardiovascular diseases

Mechanism of Action

The mechanism of action of 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. For example, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the binding of natural ligands and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Position and Core Variations

Positional Isomers
  • 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-51-7): Bromine at position 6 and methyl at position 2.
  • 3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 183208-54-0): Bromine at position 3 and methyl at position 1. The [2,3-b] ring fusion differs from [3,2-b], affecting π-stacking interactions in supramolecular assemblies .
Core Modifications
  • 2.3 for the methylated derivative) .
  • 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190318-61-6): Nitro group at position 3 introduces strong electron-withdrawing effects, lowering pKa of the pyrrole NH (≈8.5 vs. ≈10.2 for non-nitrated analogs) .

Physicochemical Properties

Compound Name Molecular Weight XLogP3 TPSA (Ų) Key Substituents
7-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine 211.06 2.3 28.7 Br (C7), CH₃ (N1)
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine 211.06 2.1 28.7 Br (C6), CH₃ (C2)
7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine 242.03 1.6 74.5 Br (C7), NO₂ (C3)
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine 197.04 2.0 28.7 Br (C3), CH₃ (N1)

Key Observations :

  • Methyl substitution at N1 increases hydrophobicity (higher XLogP3) compared to non-methylated analogs .
  • Nitro groups significantly elevate topological polar surface area (TPSA), reducing membrane permeability .

Reactivity in Cross-Coupling

  • Bromine at position 7 in pyrrolo[3,2-b]pyridines participates efficiently in palladium-catalyzed reactions, as demonstrated in the synthesis of kinase inhibitors (e.g., 1-(2-chloro-5-fluoro-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine, 21% yield) .
  • Methyl groups at N1 hinder nucleophilic substitution but stabilize intermediates in SNAr reactions .

Biological Activity

7-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound, characterized by its fused bicyclic structure, exhibits properties that may be beneficial in the treatment of various diseases, particularly cancer. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrN2C_7H_6BrN_2 with a molecular weight of approximately 197.03 g/mol. The compound features a bromine atom at the seventh position of the pyrrole ring, which is believed to enhance its reactivity and biological activity.

The precise mechanism of action for this compound is not fully understood; however, it is thought to interact with specific biological targets such as enzymes and receptors involved in disease processes. Research indicates that this compound may inhibit certain kinase enzymes, which play crucial roles in cell signaling pathways related to cancer proliferation and survival .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance:

  • Inhibition of Kinase Activity : The compound has shown promising results as an inhibitor of MPS1 kinase, a critical regulator in cell cycle progression. In vitro studies demonstrated an IC50 value of 0.025 μM against MPS1, indicating potent inhibitory activity .
  • Cell Proliferation Studies : In cellular assays using HCT116 human colon cancer cells, this compound exhibited antiproliferative effects with a GI50 value of 0.55 μM .

Neuropharmacological Effects

Preliminary research suggests that this compound may also possess neuroprotective properties. Its ability to modulate biological pathways could make it a candidate for treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusKey Findings
MPS1 InhibitionIC50 = 0.025 μM; significant inhibition in tumor xenograft models.
Enzyme InhibitionExhibits significant biological activity as an enzyme inhibitor; potential applications in cancer therapy and neuropharmacology.
Synthesis and ActivityDeveloped synthesis routes showcasing interaction with biological targets; ongoing studies on enzyme interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.